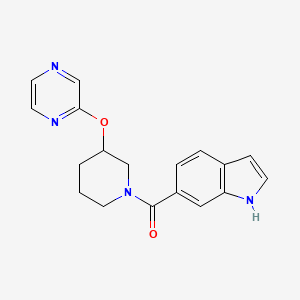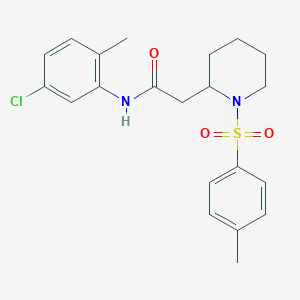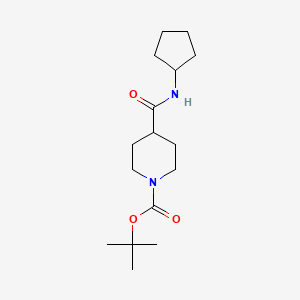
N-Cyclopentyl 1-boc-piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Cyclopentyl 1-boc-piperidine-4-carboxamide” is a chemical compound with the CAS Number: 757949-46-5 and a linear formula of C16H28N2O3 . It has a molecular weight of 296.41 .
Synthesis Analysis
The synthesis of N-Cyclopentyl 1-boc-piperidine-4-carboxamide and its derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 4-[(cyclopentylamino)carbonyl]-1-piperidinecarboxylate . The InChI code is 1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)14(19)17-13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,17,19) .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
N-Cyclopentyl 1-boc-piperidine-4-carboxamide: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . The compound’s ability to undergo reactions like hydrogenation, cyclization, and amination makes it a versatile building block for medicinal chemistry.
Anti-Tubercular Agents
Research has shown that derivatives of piperidine, such as N-Cyclopentyl 1-boc-piperidine-4-carboxamide , can be synthesized and evaluated for their anti-tubercular activity . These compounds have been tested against strains of Mycobacterium tuberculosis and have shown promising results, indicating their potential as first-line drugs in TB therapy.
Anti-Obesity Drugs
N-Cyclopentyl 1-boc-piperidine-4-carboxamide: has been used in the synthesis of GPR119 selective agonists, which are patented as anti-obesity drugs . These agonists work by modulating the G-protein-coupled receptor GPR119, which plays a role in the regulation of glucose levels and appetite.
Binge-Eating and Anxiety Disorders
Derivatives of N-Cyclopentyl 1-boc-piperidine-4-carboxamide have been studied for their effects on binge-eating behavior and anxiety in rats . The results suggest that these compounds may have therapeutic potential in treating disorders related to eating behavior and stress.
Biological Activity and Pharmacological Application
The piperidine moiety, a part of N-Cyclopentyl 1-boc-piperidine-4-carboxamide , is crucial for the biological activity of many pharmacological agents . It is involved in multicomponent reactions that lead to the development of biologically active piperidines, which are then used in drug discovery and evaluation.
Molecular Docking Studies
In the search for new drugs, N-Cyclopentyl 1-boc-piperidine-4-carboxamide and its derivatives are often used in molecular docking studies to predict the orientation of the compound when bound to a protein target . This helps in understanding the molecular interactions and suitability of these compounds for further development as therapeutic agents.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)14(19)17-13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMUCYYYMQJKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

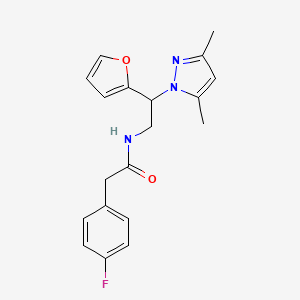
![N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2873063.png)

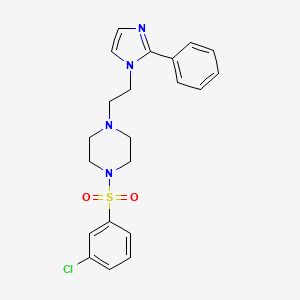
![N-(2-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2873067.png)

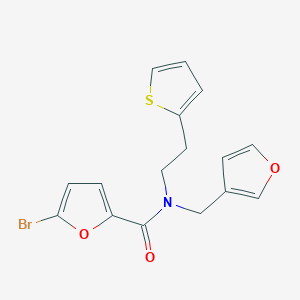
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2873071.png)
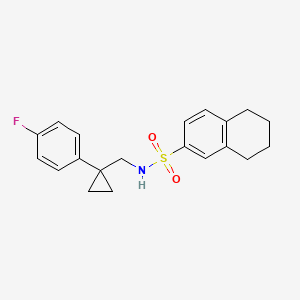
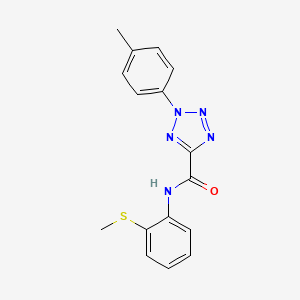

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-ethoxypropyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2873078.png)
